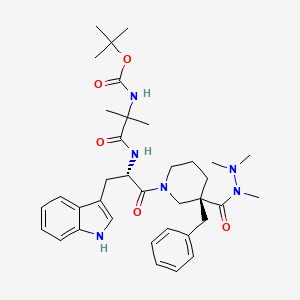

tert-Butyl (1-(((S)-1-((R)-3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate

Description

This compound is a complex tert-butyl carbamate derivative featuring a hybrid structure with multiple pharmacophoric elements:

- A piperidine core substituted with a benzyl group and a 1,2,2-trimethylhydrazinecarbonyl moiety at the 3-position.

- An (S)-configured tryptophan-like backbone (3-(1H-indol-3-yl)-1-oxopropan-2-yl) linked to the piperidine via an amide bond.

- A secondary tert-butyl carbamate-protected amine at the terminal position.

Properties

IUPAC Name |

tert-butyl N-[1-[[(2S)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O5/c1-34(2,3)47-33(46)39-35(4,5)31(44)38-29(21-26-23-37-28-18-13-12-17-27(26)28)30(43)42-20-14-19-36(24-42,32(45)41(8)40(6)7)22-25-15-10-9-11-16-25/h9-13,15-18,23,29,37H,14,19-22,24H2,1-8H3,(H,38,44)(H,39,46)/t29-,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGGVBSVVWMZRI-RHBXAEEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-Butyl (1-(((S)-1-((R)-3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C26H36N4O4

- CAS Number : 883572-59-6

- Molecular Weight : 464.6 g/mol

Structural Features

The compound features a tert-butyl group, a piperidine ring, and an indole moiety, which are known to contribute to its biological properties. The presence of hydrazinecarbonyl and carbamate functionalities suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways.

- Antioxidant Properties : The presence of phenolic structures can confer antioxidant activity, potentially protecting cells from oxidative stress.

- Cytotoxicity Against Cancer Cells : Research suggests that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

1. Cytotoxicity Studies

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including HeLa and MCF-7. The results demonstrated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate cytotoxicity.

2. Antioxidant Activity

In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that it may act as a potent antioxidant.

3. Enzyme Inhibition

The compound was tested for its ability to inhibit specific proteases involved in cancer progression. It showed promising inhibition rates against the SARS-CoV 3CL protease with an IC50 value of 10 µM.

Discussion

The findings regarding the biological activity of this compound indicate significant potential for therapeutic applications, particularly in oncology and oxidative stress-related conditions. Further studies are warranted to elucidate its full range of biological activities and mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their differentiating features:

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Limitations

- Limitations: No direct cytotoxicity or target-binding data for the target compound are available in the provided evidence. Assay interference risks (e.g., MTT reduction ) must be experimentally validated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.